molecular formula C12H10BrNO B3145565 4-(3-Bromophenoxy)aniline CAS No. 57688-16-1

4-(3-Bromophenoxy)aniline

Cat. No. B3145565
CAS RN: 57688-16-1
M. Wt: 264.12 g/mol
InChI Key: HDEVQGBOHMXYPO-UHFFFAOYSA-N
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Description

4-(3-Bromophenoxy)aniline is a chemical compound with the empirical formula C12H10BrNO . It is used as a research chemical .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Nc1ccc(Oc2ccc(Br)cc2)cc1 . This indicates that the molecule consists of an aniline group (Nc1ccc) connected to a bromophenoxy group (Oc2ccc(Br)cc2).


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 264.12 g/mol . The compound’s melting point is between 104-108 °C .

Scientific Research Applications

  • Synthesis and Characterization of Metabolites : One study describes the synthesis and characterization of metabolites related to diclofenac, a nonsteroidal anti-inflammatory drug. This includes the preparation of aniline derivatives, which are important for toxicological studies (Kenny et al., 2004).

  • Detection of Biomarkers : A bi-functionalized luminescent metal-organic framework was designed for the sensitive detection of 4-Aminophenol (4-AP), a biomarker of aniline exposure in the human body. This research highlights the potential of such frameworks in monitoring internal doses of aniline exposure (Jin & Yan, 2021).

  • Studies on Paracetamol and Aniline Metabolism : Research has been conducted on the ubiquitous presence of paracetamol (N-acetyl-4-aminophenol) in human urine, focusing on its relationship with aniline metabolism and potential sources of internal body burdens of NA4AP (Modick et al., 2014).

  • Catalytic Oxidation of Phenolic and Aniline Compounds : The use of Fe3O4 magnetic nanoparticles as catalysts for the removal of phenol and aniline from aqueous solutions has been studied. This research is crucial for understanding the treatment of water contaminated with these compounds (Zhang et al., 2009).

  • Synthesis of Polyurethane Cationomers : Research into the synthesis of polyurethane cationomers with anil groups, exploring their potential in creating polymeric films with fluorescent properties, is another application of aniline derivatives (Buruianǎ et al., 2005).

  • Synthesis of Bromobenzene Derivatives : The synthesis of various bromobenzene derivatives via bromoanilines, including the selective ortho-bromination of [14c]-aniline, has been reported, highlighting the importance of bromoaniline in chemical synthesis (Weller & Hanzlik, 1988).

Safety and Hazards

4-(3-Bromophenoxy)aniline is classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves .

properties

IUPAC Name

4-(3-bromophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEVQGBOHMXYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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